5-Isoxazolecarboxylic acid, 3-benzoyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzoylisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzoylisoxazole-5-carboxylate typically involves the cycloaddition of an alkyne with a nitrile oxide. One common method is the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another method involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and environmentally friendly reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzoylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Palladium-catalyzed hydrogenation can lead to the reduction of the isoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring, such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-benzoylisoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-benzoylisoxazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- Ethyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate
Comparison: Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
491841-20-4 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 3-benzoyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)11-8-10(14-18-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
FOIIRBFBIRVOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.